

An In-depth Technical Guide to the Chemical Properties of Lithium Thiocyanate Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium thiocyanate hydrate*

Cat. No.: *B040130*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **lithium thiocyanate hydrate** ($\text{LiSCN}\cdot\text{xH}_2\text{O}$), a compound of increasing interest in various scientific and industrial fields, including energy storage and material science. This document details its physical and chemical characteristics, methods of synthesis, and key reactions, presenting quantitative data in a structured format and outlining detailed experimental protocols.

Core Chemical and Physical Properties

Lithium thiocyanate is a highly hygroscopic salt that exists in anhydrous form as well as in monohydrate and dihydrate forms.^[1] Its properties are significantly influenced by the degree of hydration.

Data Presentation: Quantitative Properties

Property	Anhydrous Lithium Thiocyanate	Lithium Thiocyanate Monohydrate	Lithium Thiocyanate Dihydrate
Molecular Formula	LiSCN	LiSCN·H ₂ O	LiSCN·2H ₂ O
Molecular Weight	65.02 g/mol [2]	83.04 g/mol [3]	101.06 g/mol
CAS Number	556-65-0[1]	123333-85-7[1]	84372-58-7[1]
Appearance	White crystalline solid[1]	Colorless crystalline mass or crystals[4][5]	Colorless, transparent, hygroscopic crystals[6]
Melting Point	274 °C[1]	60 °C[1]	38 °C[1]
Solubility in Water	125 g/100 mL[1]	Soluble[7]	Soluble
Crystal System	Orthorhombic[1]	Monoclinic (α -form), Orthorhombic (β -form)[1]	Orthorhombic[1]
Space Group	Pnma[1][6]	C2/m (α -form), Pnam (β -form)[1]	Pnma[6]

Synthesis and Reactivity

Lithium thiocyanate hydrate can be synthesized through various methods, and its reactivity is characteristic of an alkali metal salt of thiocyanic acid.

Synthesis

A common method for the synthesis of lithium thiocyanate involves the reaction of lithium hydroxide with ammonium thiocyanate.[1] The resulting product can then be hydrated to obtain the desired hydrate form.

Key Chemical Reactions

- Hydrolysis: When dissolved in water, lithium thiocyanate dissociates into lithium ions (Li^+) and thiocyanate ions (SCN^-).

- Redox Reactions: The thiocyanate ion can act as a reducing agent in certain electrochemical processes.
- Complex Formation: Lithium thiocyanate can form complexes with various metal ions, a property utilized in analytical chemistry and materials science.
- Dehydration: The hydrated forms can be dehydrated by heating under vacuum. For example, drying at 38-42°C can yield the monohydrate from the dihydrate, and further heating at higher temperatures under vacuum can produce the anhydrous form.^[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and characterization of **lithium thiocyanate hydrate**.

Synthesis of Lithium Thiocyanate Dihydrate

Objective: To synthesize lithium thiocyanate dihydrate from lithium hydroxide and ammonium thiocyanate.

Materials:

- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$)
- Ammonium thiocyanate (NH_4SCN)
- Deionized water
- Ethanol
- Beakers, magnetic stirrer, heating plate, filtration apparatus, crystallizing dish, and a vacuum desiccator.

Procedure:

- In a 250 mL beaker, dissolve a stoichiometric amount of lithium hydroxide monohydrate in 100 mL of deionized water with gentle heating and stirring.

- In a separate beaker, dissolve an equimolar amount of ammonium thiocyanate in 50 mL of deionized water.
- Slowly add the ammonium thiocyanate solution to the lithium hydroxide solution while stirring continuously. The reaction will produce ammonia gas, which should be handled in a well-ventilated fume hood. The reaction is: $\text{LiOH} + \text{NH}_4\text{SCN} \rightarrow \text{LiSCN} + \text{NH}_3 + \text{H}_2\text{O}$.
- Gently heat the resulting solution to approximately 60-70°C to drive off the dissolved ammonia.
- Allow the solution to cool to room temperature.
- Filter the solution to remove any insoluble impurities.
- Transfer the clear filtrate to a crystallizing dish and reduce the volume by gentle heating to initiate crystallization.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the crystals in a vacuum desiccator over a suitable desiccant to obtain lithium thiocyanate dihydrate.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points of the different hydrated forms of lithium thiocyanate.

Instrumentation:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans

Procedure:

- Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).
- Accurately weigh 2-5 mg of the **lithium thiocyanate hydrate** sample into an aluminum pan and hermetically seal it to prevent water loss during heating.
- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate of 10°C/min from room temperature to a temperature above the expected melting point (e.g., up to 300°C for the anhydrous form).
- Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.
- Repeat the measurement for each hydrated form (dihydrate, monohydrate, and anhydrous).

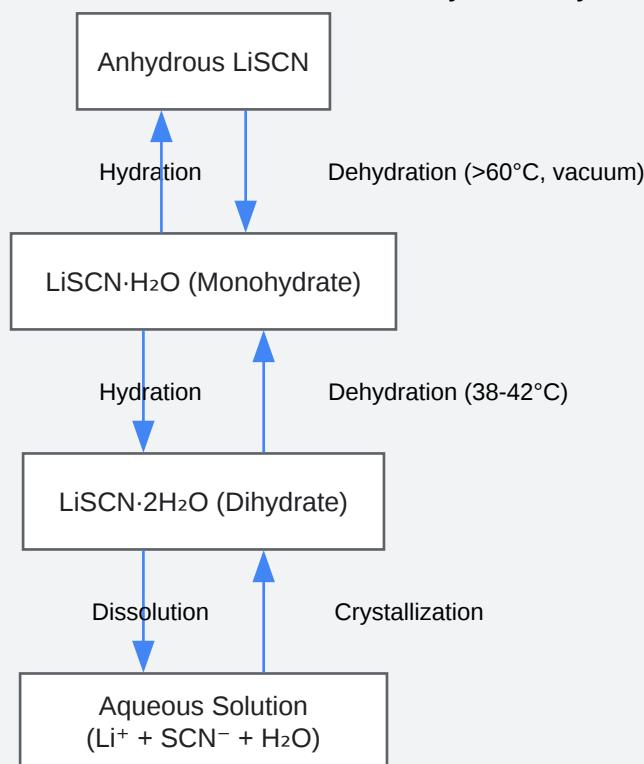
Determination of Crystal Structure by X-ray Crystallography

Objective: To determine the crystal system and space group of **lithium thiocyanate hydrate**.

Instrumentation:

- Single-crystal X-ray diffractometer
- Goniometer head
- Cryostat (for low-temperature measurements if needed)

Procedure:


- Mount a suitable single crystal of **lithium thiocyanate hydrate** (typically < 0.5 mm in all dimensions) on a goniometer head.
- Center the crystal in the X-ray beam of the diffractometer.
- Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

- Perform a full data collection by rotating the crystal in the X-ray beam and recording the diffraction pattern at various angles.
- Process the collected data to integrate the reflection intensities and apply corrections for factors such as absorption.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. The space group is determined from the systematic absences in the diffraction data.

Logical Relationships of Lithium Thiocyanate Hydrates

The following diagram illustrates the relationships between the different forms of lithium thiocyanate and the transitions between them.

Transformations of Lithium Thiocyanate Hydrates

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lithium thiocyanate - Wikipedia [en.wikipedia.org]
- 2. Lithium thiocyanate 123333-85-7 [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. Page loading... [guidechem.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. researchgate.net [researchgate.net]
- 7. ProChem, Inc. Lithium Thiocyanate Hydrate - High-Quality Material for Electrochemistry & Synthesis [prochemonline.com]
- 8. LITHIUM THIOCYANATE | 556-65-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Lithium Thiocyanate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040130#what-are-the-chemical-properties-of-lithium-thiocyanate-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com